molecular formula C8H5ClN2O2 B11761923 Methyl 2-chloro-3-cyanoisonicotinate

Methyl 2-chloro-3-cyanoisonicotinate

Cat. No.: B11761923
M. Wt: 196.59 g/mol
InChI Key: HSHYQRQTEOTKRY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-cyanoisonicotinate is a pyridine derivative with a chlorinated and cyano-substituted aromatic ring, esterified at the 4-position with a methyl group. These compounds are primarily used as intermediates in pharmaceuticals, agrochemicals, and specialty chemicals due to their reactivity and functional diversity .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

methyl 2-chloro-3-cyanopyridine-4-carboxylate

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-7(9)6(5)4-10/h2-3H,1H3

InChI Key

HSHYQRQTEOTKRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-cyanoisonicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-cyanopyridine with methanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired ester.

Another method involves the use of thionyl chloride to convert 2-chloro-3-cyanopyridine to its corresponding acid chloride, which is then reacted with methanol to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-cyanoisonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Hydrolysis: The major product is 2-chloro-3-cyanoisonicotinic acid.

    Reduction: The major product is 2-chloro-3-aminomethylisonicotinate.

Scientific Research Applications

Methyl 2-chloro-3-cyanoisonicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Material Science: It can be used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-cyanoisonicotinate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between Methyl 2-chloro-3-cyanoisonicotinate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
This compound* C8H5ClN2O2 196.59† 2-Cl, 3-CN, 4-COOCH3 Methyl ester; cyano group
Ethyl 2-chloro-3-cyano-6-methylisonicotinate C10H9ClN2O2 224.65 2-Cl, 3-CN, 6-CH3, 4-COOCH2CH3 Ethyl ester; additional methyl
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate C10H8ClN3O4 269.65 2-Cl, 3-CN, 6-CH3, 5-NO2, 4-COOCH2CH3 Nitro group enhances reactivity
Methyl 6-amino-2-chloro-3-iodoisonicotinate C7H6ClIN2O2 312.49 2-Cl, 3-I, 6-NH2, 4-COOCH3 Iodo substitution; amino group
Methyl 3-amino-2,6-dichloroisonicotinate C7H6Cl2N2O2 221.04 2-Cl, 3-NH2, 6-Cl, 4-COOCH3 Dichloro substitution

*Hypothetical structure inferred from analogs; †Calculated based on formula.
Sources :

Key Observations:
  • Ester Group Variation: Methyl esters (e.g., Methyl 6-amino-2-chloro-3-iodoisonicotinate) generally have lower molecular weights than ethyl esters (e.g., Ethyl 2-chloro-3-cyano-6-methylisonicotinate) due to the smaller alkyl group .
  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano) increases electrophilicity, making these compounds reactive intermediates in cross-coupling reactions. Conversely, amino groups (e.g., Methyl 6-amino-2-chloro-3-iodoisonicotinate) enhance nucleophilicity .

Physical Properties

Limited data is available for this compound, but analogs provide insights:

  • Ethyl 2-chloro-3-cyano-6-methylisonicotinate: Solid at room temperature; purity >95% .
  • Methyl 6-amino-2-chloro-3-iodoisonicotinate: Predicted boiling point: 401.1±45.0°C; density: 1.992±0.06 g/cm³ .
  • Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: Reported as white powders, indicating crystalline structure .

Biological Activity

Methyl 2-chloro-3-cyanoisonicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 215.63 g/mol
  • CAS Number : 5781-53-3

The compound features a chloro group and a cyano group attached to the isonicotinic acid framework, which contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structural components enhance its efficacy against various bacterial strains.

  • Mechanism of Action :
    • The cyano group is believed to interfere with bacterial protein synthesis.
    • The chloro group may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

2. Anticancer Properties

This compound has shown promising results in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

Case Study Findings :
A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across all tested cancer cell lines. The IC50 values were found to be:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, preventing further division.
  • Inhibition of Angiogenesis : Preliminary studies suggest that it may inhibit vascular endothelial growth factor (VEGF), reducing tumor blood supply.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Some notable findings include:

  • Structural Modifications : Alterations in substituents on the aromatic ring have led to increased potency against specific bacterial strains and cancer cells.
  • Combination Therapy Potential : Investigations into combining this compound with existing chemotherapeutics have shown synergistic effects, enhancing overall efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-chloro-3-cyanoisonicotinate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation and cyanation steps on a pyridine backbone. For example, nucleophilic substitution at the 2-position with chlorine and cyano group introduction at the 3-position via Pd-catalyzed cross-coupling or nitrile transfer reactions. Solvent choice (e.g., dimethylformamide [DMF] for polar aprotic conditions) and temperature control (60–80°C) are critical to minimize side products . Purification often employs recrystallization or column chromatography, with yields optimized by adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of cyanating agents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies protons adjacent to substituents (e.g., deshielding at H-4 due to electron-withdrawing cyano and chloro groups). 13^{13}C NMR confirms carbonyl (C=O) at ~165 ppm and nitrile (C≡N) at ~115 ppm.
  • IR : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1720 cm1^{-1} (ester C=O).
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 225.04 (C8_8H5_5ClN2_2O2_2) validates the molecular formula. Cross-referencing with PubChem data ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound during cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., steric hindrance at the 2-position or electronic effects from the cyano group). Systematic analysis includes:

  • Kinetic Studies : Varying catalyst loading (e.g., 1–5 mol% Pd) to identify rate-limiting steps.
  • Byproduct Profiling : LC-MS or GC-MS to detect intermediates (e.g., dehalogenated or hydrolyzed products).
  • Computational Modeling : DFT calculations to map electron density and predict reactive sites. Contradictions in yields or selectivity may require revising reaction mechanisms or solvent polarity .

Q. What strategies are recommended for optimizing the regioselectivity of functionalization at the 4-position of this compound?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., ester carbonyl) to guide lithiation or metalation at the 4-position.
  • Protecting Groups : Temporarily block the cyano group with trimethylsilyl (TMS) to prevent undesired side reactions.
  • Solvent Screening : Test polar aprotic (e.g., THF) vs. non-polar solvents (toluene) to alter transition-state stability.
  • Statistical Design of Experiments (DoE) : Taguchi or factorial designs to evaluate interactions between temperature, catalyst, and solvent .

Q. How should researchers assess the biological activity of this compound derivatives, and what controls are essential?

  • Methodological Answer :

  • In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria, with positive controls (e.g., ampicillin) and solvent-only negatives.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity.
  • Structure-Activity Relationship (SAR) : Systematic substitution at the 4- or 6-positions to isolate contributions of chloro/cyano groups. Data should be analyzed using ANOVA to confirm significance (p < 0.05) .

Q. What methodologies address the instability of this compound under aqueous conditions during pharmacokinetic studies?

  • Methodological Answer :

  • Stabilization Techniques : Lyophilization for storage, or formulation with cyclodextrins to enhance solubility and reduce hydrolysis.
  • Degradation Kinetics : HPLC monitoring under varying pH (2–10) and temperature (25–40°C) to identify breakdown products.
  • Isotopic Labeling : 14^{14}C-tracing at the ester group to track metabolic pathways in vivo. Stability data should be validated via Arrhenius plots to predict shelf-life .

Data Presentation Guidelines

  • Tables : Include reaction conditions (solvent, temp, catalyst), yields, and purity (HPLC/GC) for reproducibility. Example:

    EntrySolventTemp (°C)CatalystYield (%)Purity (%)
    1DMF80Pd(PPh3_3)4_47298
    2THF60CuI5895
  • Figures : NMR/IR spectra with annotated peaks, SAR heatmaps, or kinetic plots. Ensure axes are labeled with units and uncertainties .

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